![molecular formula C13H15NO5 B2720186 Norbornene-methyl-NHS CAS No. 1986791-87-0](/img/structure/B2720186.png)
Norbornene-methyl-NHS
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Overview
Description
Norbornene-methyl-NHS is a group and a dienophile for conjugation via Diels-Alder-reaction, i.e., copper-free click reaction with tetrazines . It is a click chemistry reagent containing a TCO group .
Synthesis Analysis
The synthesis of norbornenes often involves the Passerini three-component reaction (P-3CR) and Ring-Opening Metathesis Polymerization . The Pd/norbornene-catalyzed meta-arylation reaction with dimethylamine as the directing group and AsPh3 as the ligand is also effective .Molecular Structure Analysis
The molecule consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4 . The molecule carries a double bond which induces significant ring strain and significant reactivity .Chemical Reactions Analysis
The reaction mechanism of Pd/norbornene-catalyzed alkylation and arylation via C–H activation has been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .Physical And Chemical Properties Analysis
Norbornene-methyl-NHS exhibits very useful physico-chemical properties such as glass-like transparency, rigidity, heat and chemical resistance, and low permeability to gas . The molecule carries a double bond which induces significant ring strain and significant reactivity .Scientific Research Applications
- Norbornene derivatives have emerged as promising structures in medicinal chemistry for cancer treatment. Researchers investigate their antitumoral efficacy, often in combination with chemotherapeutic agents or as metal complexes. Structural modifications impact their properties, and these derivatives are actively studied .
- Due to norbornene’s fast reactivity, it forms polymers that serve as carriers for chemotherapeutic agents. These polymers can enhance drug delivery systems, improving treatment efficacy .
- Polynorbornenes, which incorporate norbornene-based structures, are ideal for systematic structure–property investigations. Researchers correlate gas-transport properties to polymer structure, making them valuable for membrane materials .
- Norbornene participates in palladium-catalyzed alkylation and arylation reactions via C–H activation. The reaction mechanism, ligand effects, and meta-selectivity have been theoretically elucidated .
- Norbornene derivatives find applications in theranostics, combining therapeutic and diagnostic functions. Their modular nature allows for tailored designs .
- Beyond cancer therapy, norbornene-based materials are explored for drug delivery. Their encapsulation properties enable precise drug release and targeted treatment .
Antitumoral Efficacy and Cancer Treatment
Polymer Carriers for Chemotherapeutic Agents
Gas Transport Properties and Membrane Materials
Catalysis and C–H Activation
Theranostic Applications
Drug Delivery Systems and Encapsulation
Mechanism of Action
Safety and Hazards
Norbornene-methyl-NHS is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Polynorbornenes are ideal materials for systematic structure–property investigations designed to correlate gas-transport properties to polymer structure . The modular nature of norbornene-based systems provides a facile route towards the synthesis of diverse polymeric materials . The design of next-generation polynorbornene membranes has shifted toward the development of materials that are highly selective for multiple targeted gas separations .
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZXEKPQIJFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norbornene-methyl-NHS |
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